molecular formula C8H14O3 B2825106 (2S)-2-(Oxan-3-yl)propanoic acid CAS No. 2248216-82-0

(2S)-2-(Oxan-3-yl)propanoic acid

Cat. No.: B2825106
CAS No.: 2248216-82-0
M. Wt: 158.197
InChI Key: VBCOSQLLYSAPJQ-PKPIPKONSA-N
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Description

(2S)-2-(Oxan-3-yl)propanoic acid is a chiral carboxylic acid featuring a tetrahydropyran (oxan) ring at the 3-position of the propanoic acid backbone. The (2S) configuration confers stereochemical specificity, which is critical for its interactions in biological systems or synthetic applications.

Properties

IUPAC Name

(2S)-2-(oxan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCOSQLLYSAPJQ-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Oxan-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as oxan-3-ol and propanoic acid derivatives.

    Formation of Intermediate: The oxan-3-yl group is introduced through a nucleophilic substitution reaction, where oxan-3-ol reacts with a suitable leaving group on the propanoic acid derivative.

    Final Product Formation: The intermediate undergoes further reactions, such as esterification or hydrolysis, to yield the final product, (2S)-2-(Oxan-3-yl)propanoic acid.

Industrial Production Methods: Industrial production of (2S)-2-(Oxan-3-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: (2S)-2-(Oxan-3-yl)propanoic acid can undergo oxidation reactions, where the oxan-3-yl group is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the oxan-3-yl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or nucleophiles are employed under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-3-one derivatives, while reduction can produce oxan-3-yl alcohols.

Scientific Research Applications

(2S)-2-(Oxan-3-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(Oxan-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The oxan-3-yl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the (2S)-configured propanoic acid core but differ in substituents, enabling a comparative analysis of physicochemical and functional properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Source Evidence
(2S)-2-(Oxan-3-yl)propanoic acid Oxan-3-yl (tetrahydropyran) ~188.22 (estimated) Polar substituent enhances solubility; potential intermediate in chiral synthesis N/A (hypothetical)
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid (O-Demethylnaproxen) 6-Hydroxynaphthalen-2-yl 244.27 Naproxen impurity; aromatic ring increases lipophilicity
(2R)-2-Hydroxy-4-methyl-2-[oxan-2-yl]propanoic acid Oxan-2-yl, hydroxy, methyl 458.46 Bulky substituents may reduce solubility; used in glycosylation studies
(2S)-2-(4-Nitrophenyl)propanoic acid 4-Nitrophenyl 195.18 Electron-withdrawing nitro group enhances acidity (pKa ~1.5–2.5)
(2S)-2-(Naphthalen-2-yloxy)propanoic acid Naphthalen-2-yloxy 216.23 Aromatic ether group contributes to UV activity; potential API intermediate
(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic acid (Spirapril Impurity C) Ethoxycarbonyl, phenylpropyl 337.39 Branched chain increases steric hindrance; ACE inhibitor impurity

Stereochemical and Functional Group Analysis

  • Oxan-3-yl vs. Aromatic Substituents : The oxan-3-yl group in the target compound is less lipophilic than naphthyl or biphenyl groups (e.g., O-Demethylnaproxen, ), favoring solubility in polar solvents. However, aromatic substituents (e.g., 4-nitrophenyl in ) enhance UV detectability and binding affinity to hydrophobic enzyme pockets.
  • Electron-Donating vs. Electron-Withdrawing Groups : The oxan-3-yl oxygen donates electron density, slightly reducing the carboxylic acid's acidity compared to nitro-substituted analogs (), which exhibit stronger acidic properties due to resonance stabilization of the conjugate base.
  • Biological Relevance : Compounds like Spirapril impurities () and ACE2-targeting derivatives () highlight the importance of substituent bulk and stereochemistry in receptor binding. The oxan-3-yl group’s cyclic ether structure may mimic natural substrates in glycosidase or protease interactions.

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